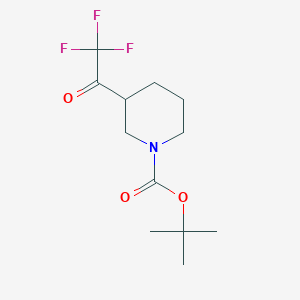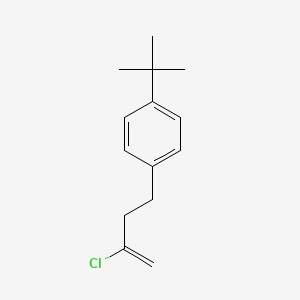
4-(4-Tert-butylphenyl)-2-chloro-1-butene
Vue d'ensemble
Description
Compounds like “4-(4-Tert-butylphenyl)-2-chloro-1-butene” belong to the class of organic compounds known as alkyl chlorides. These are organic compounds containing a chlorine atom linked to an alkyl group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an alkene with a suitable reagent. For example, 4-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Alkyl chlorides, for example, are typically reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and more .Applications De Recherche Scientifique
1. Synthesis of Sterically Encumbered Phosphorus Centers
Tetraarylphenyls, including derivatives like 4-(4-tert-butylphenyl)-2-chloro-1-butene, have been investigated for creating compounds with two p-phenylene-bridged phosphorus centers. Such compounds are used in synthesizing materials with low-coordinate phosphorus centers, demonstrating the importance of sterically encumbered systems in advancing phosphorus chemistry (Shah et al., 2000).
2. Organic Synthesis and Chemical Reactions
Compounds similar to 4-(4-tert-butylphenyl)-2-chloro-1-butene have been utilized in various organic synthesis reactions. For instance, reactions involving thiols in ethanol and NaOH led to the formation of mono-thio-substituted-1,3-butadienes, indicating the compound's versatility in organic synthesis and potential in generating novel organic materials (Kacmaz, 2019).
3. Photostabilization of Polymers
Derivatives of 4-(4-tert-butylphenyl)-2-chloro-1-butene have been studied for their potential in stabilizing polymers against degradation. For instance, compounds with similar structures have been synthesized and shown to possess light-colored and organosoluble properties, making them suitable for applications in high-performance polymers (Yang et al., 2006).
4. Gold Complex Formation
Compounds structurally related to 4-(4-tert-butylphenyl)-2-chloro-1-butene have been used in forming square-planar gold complexes. This demonstrates the compound's potential in the field of coordination chemistry and materials science, especially in synthesizing materials with specific electronic and structural properties (Kokatam et al., 2007).
5. Nonlinear Optical Materials
Certain derivatives of 4-(4-tert-butylphenyl)-2-chloro-1-butene exhibit significant second-order harmonic generation (SHG) efficiency, making them candidates for applications in nonlinear optics. For instance, compounds structurally related have been used to study their potential in SHG, which is crucial in the development of new optical materials (Kagawa et al., 1993).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-tert-butyl-4-(3-chlorobut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-10H,1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZQQPUJKPQEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenyl)-2-chloro-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



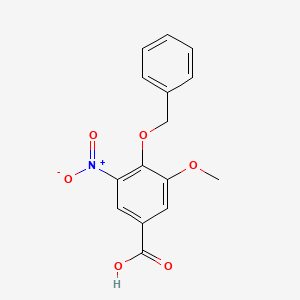
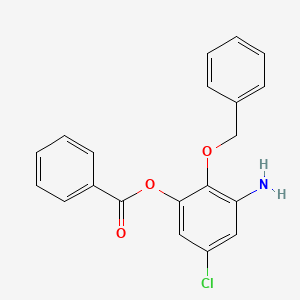
![Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate](/img/structure/B1391789.png)
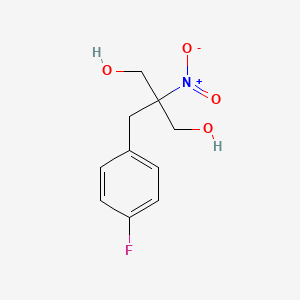
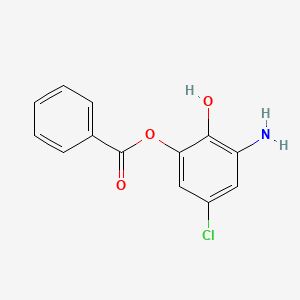
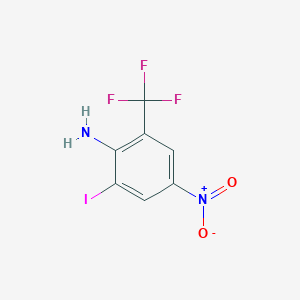
![Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate](/img/structure/B1391793.png)
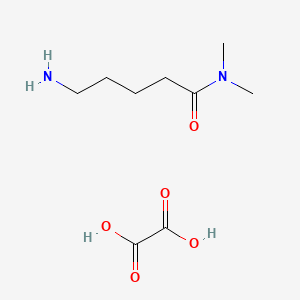
![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)
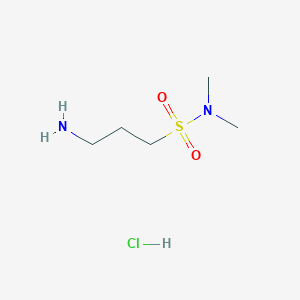
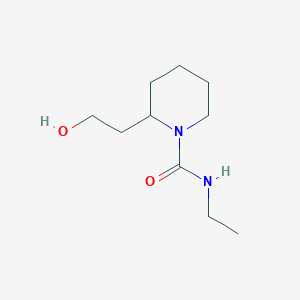
![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391800.png)
![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)
